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N-(1-Ethylcyclopentyl)acetamide

Catalog No.
S8539510
CAS No.
3896-31-9
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Ethylcyclopentyl)acetamide

CAS Number

3896-31-9

Product Name

N-(1-Ethylcyclopentyl)acetamide

IUPAC Name

N-(1-ethylcyclopentyl)acetamide

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-3-9(10-8(2)11)6-4-5-7-9/h3-7H2,1-2H3,(H,10,11)

InChI Key

BZEYRAHSFIKDFP-UHFFFAOYSA-N

SMILES

CCC1(CCCC1)NC(=O)C

Canonical SMILES

CCC1(CCCC1)NC(=O)C

N-(1-Ethylcyclopentyl)acetamide is an organic compound classified as an acetamide. Its chemical formula is C_{10}H_{17}NO, and it features a cyclopentyl ring substituted with an ethyl group at the nitrogen atom of the acetamide functional group. The structural uniqueness of N-(1-Ethylcyclopentyl)acetamide arises from its cyclic structure, which influences its physical and chemical properties, as well as its biological activities.

Typical of acetamides. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 1-ethylcyclopentylamine and acetic acid.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, leading to the formation of substituted derivatives.
  • Rearrangement Reactions: Depending on the reaction conditions, the compound may undergo rearrangements that alter its structure while retaining the acetamide functionality.

The synthesis of N-(1-Ethylcyclopentyl)acetamide can be achieved through several methods:

  • Direct Acylation: Reacting 1-ethylcyclopentylamine with acetic anhydride or acetyl chloride under controlled conditions results in the formation of N-(1-Ethylcyclopentyl)acetamide.
  • Amidation Reactions: The reaction of 1-ethylcyclopentanol with ammonia followed by acetylation can also yield the desired compound.
  • Cyclization Techniques: Utilizing cyclization strategies involving ethylene and cyclic amines may provide alternative synthetic routes.

N-(1-Ethylcyclopentyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible analgesic and anti-inflammatory properties, it could serve as a lead compound for drug development.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  • Material Science: The compound could be explored for use in polymer chemistry due to its unique structural characteristics.

Interaction studies involving N-(1-Ethylcyclopentyl)acetamide are essential for understanding its biological mechanisms. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as receptors or enzymes.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems, which can influence its efficacy and safety profile.
  • Synergistic Effects: Analyzing interactions with other compounds to determine if they enhance or diminish its biological activity.

N-(1-Ethylcyclopentyl)acetamide shares similarities with several other acetamides. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
N-MethylacetamideMethyl group attached to nitrogenSimpler structure; often used in solvent applications
N-PhenylacetamidePhenyl group attached to nitrogenExhibits different biological activity due to aromaticity
N-(Cyclohexyl)acetamideCyclohexane ring instead of cyclopentaneLarger ring may influence solubility and reactivity
N-(2-Ethylhexyl)acetamideLonger alkyl chain substituentPotentially different pharmacokinetic properties

The uniqueness of N-(1-Ethylcyclopentyl)acetamide lies in its specific cyclopentane structure, which can impart distinct physical and chemical properties compared to these similar compounds. This structural characteristic may also influence its interactions within biological systems, making it a candidate for further research in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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